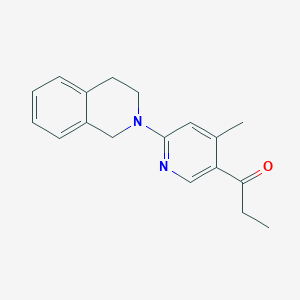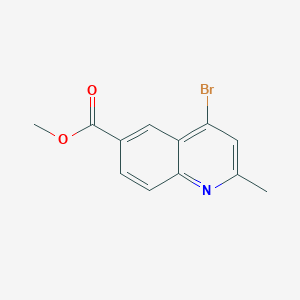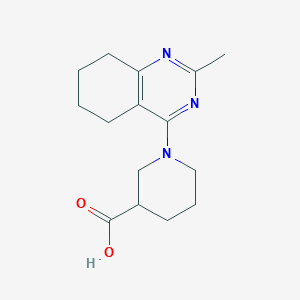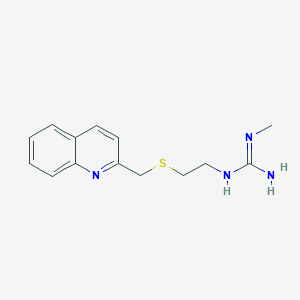
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine is a compound with the molecular formula C14H18N4S and a molecular weight of 274.38 g/mol This compound is part of the guanidine family and features a quinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine typically involves the reaction of quinoline derivatives with guanidine compounds under specific conditions. One common method includes the reaction of quinoline-2-carbaldehyde with 2-mercaptoethylamine to form the intermediate, which is then reacted with methyl isothiocyanate to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and guanidine derivatives.
Scientific Research Applications
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the guanidine group can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A guanidine derivative used as an H2-receptor antagonist to reduce stomach acid production.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Uniqueness
Its ability to undergo diverse chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
92885-55-7 |
|---|---|
Molecular Formula |
C14H18N4S |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine |
InChI |
InChI=1S/C14H18N4S/c1-16-14(15)17-8-9-19-10-12-7-6-11-4-2-3-5-13(11)18-12/h2-7H,8-10H2,1H3,(H3,15,16,17) |
InChI Key |
PQNHIXSDLHZOKR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NCCSCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



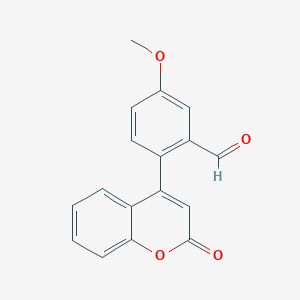


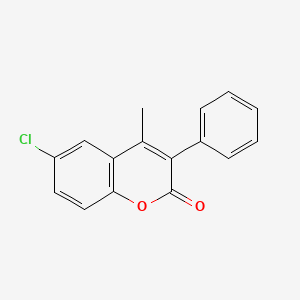
![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)
![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)
